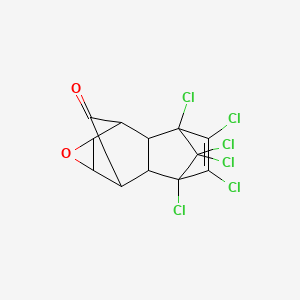
12-Ketoendrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Ketoendrin, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl6O2 and its molecular weight is 394.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicological Profile
12-Ketoendrin is recognized for its significant toxicity, particularly in mammals. It is considered one of the most toxic metabolites of endrin, with an oral lethal dose (LD50) in rats ranging from 0.8 to 1.1 mg/kg body weight . The compound's toxicological profile has been extensively studied, revealing its effects on various biological systems:
- Neurological Effects : Numerous studies indicate that this compound can induce hyperexcitability and convulsions following exposure. In animal studies, it was observed that male mice exhibited signs of toxicity such as hyperexcitability when administered endrin, suggesting a potential link to this compound's effects .
- Hepatic and Renal Toxicity : The compound has also been implicated in liver and kidney damage, with studies indicating that high doses can lead to significant adverse effects on these organs .
Environmental Impact
This compound's persistence in the environment raises concerns regarding its bioaccumulation and potential ecological effects. It is a product of endrin degradation, which has been widely used as a pesticide. The environmental implications include:
- Bioaccumulation : Due to its lipophilicity, this compound tends to accumulate in fatty tissues of organisms, posing risks to wildlife and potentially entering the human food chain .
- Ecosystem Disruption : The presence of this compound in ecosystems can disrupt local fauna, particularly species sensitive to organochlorine compounds. Studies have shown that exposure can lead to reproductive and developmental issues in various animal models .
Case Studies
- Human Poisoning Incidents : A notable case involved a 49-year-old man who ingested a lethal dose of endrin (12 g), resulting in prolonged convulsions and eventual death. This case highlighted the acute toxicity of endrin and its metabolites, including this compound .
- Occupational Exposure Studies : Research conducted on workers in pesticide manufacturing facilities revealed instances of neurological damage linked to exposure to endrin and its metabolites. These studies emphasize the need for stringent safety protocols in environments where such compounds are handled .
Table 1: Toxicity Profile of this compound
Table 2: Environmental Persistence
特性
IUPAC Name |
3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKTAHLUABTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951237 |
Source


|
| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28548-08-5 |
Source


|
| Record name | 12-Ketoendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














